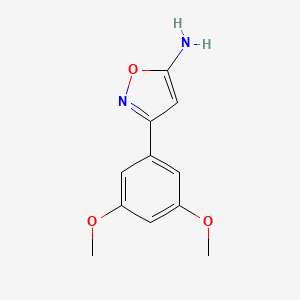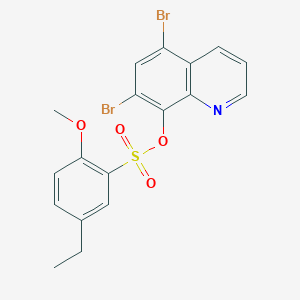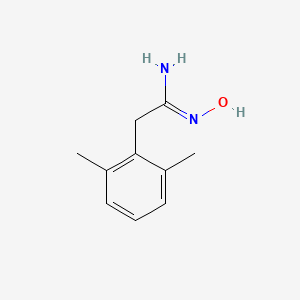
3-(2-Fluoroethoxy)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluoroethoxy propanamines and their derivatives involves multiple steps, including aminnation, cyclization, and sometimes the application of divergent synthetic methods to achieve high yields and selectivity. For instance, a synthesis method for 3-amino-5-fluoroalkylfurans through cyclization of easily accessible fluorovinamides has been developed, showcasing rapid and simple procedures that afford the desired furans as hydrochloride salts in quantitative or nearly quantitative yields (Plaçais et al., 2021). Additionally, a novel synthetic route for 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride via amination and cyclization in a nonproton polar solvent has been reported, highlighting the method's ease of operation and high yield (Tan Bin, 2010).
Molecular Structure Analysis
The molecular structure of fluoroethoxy propanamine derivatives has been extensively studied using techniques such as X-ray diffraction analysis. These studies provide insights into the conformational preferences of these compounds and their intermolecular interactions. For instance, crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized, revealing details about their conformation and the hydrogen-bonding patterns that stabilize their structures (Nitek et al., 2020).
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Egawa et al. (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogs, focusing on compounds with amino- and hydroxy-substituted cyclic amino groups, including ones with ethyl and 2-fluoroethyl groups, highlighting the role of fluoroalkyl groups in enhancing antibacterial properties (Egawa et al., 1984).
Photocuring and Photochemical Properties
Allen et al. (1994) investigated the photocuring and photochemical properties of various 1-halogeno-4-propoxythioxanthones, including a fluoro-compound, demonstrating the influence of fluoroalkyl groups on photoinitiation activity and photocuring efficiency (Allen et al., 1994).
Novel Synthesis Approaches
Plaçais et al. (2021) developed a synthesis method for 3-amino-5-fluoroalkylfurans through cyclization of fluorovinamides, illustrating the utility of fluoroalkyl groups in synthesizing novel compounds with potential applications in medicinal chemistry (Plaçais et al., 2021).
Hydrodefluorination Techniques
Matsunami et al. (2016) described the hydrodefluorination of fluoroarenes using hydrogen transfer catalysts, showcasing a method to modify fluoroalkyl-containing compounds, which could be relevant in adjusting the properties of fluoroalkylamines for specific applications (Matsunami et al., 2016).
Solubility in Supercritical CO2
Hezave et al. (2013) analyzed the solubility of fluoxetine hydrochloride (a compound structurally related to 3-(2-Fluoroethoxy)propan-1-amine; hydrochloride) in supercritical CO2, offering insights into the solubility behavior of fluoroalkylamines in supercritical fluids, which is crucial for pharmaceutical applications (Hezave et al., 2013).
Safety And Hazards
The safety information for 3-(2-Fluoroethoxy)propan-1-amine;hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
properties
IUPAC Name |
3-(2-fluoroethoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO.ClH/c6-2-5-8-4-1-3-7;/h1-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNNUFPUAMLFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethoxy)propan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)




![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)


![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)


![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)